molecular formula C19H26O4 B13733648 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid CAS No. 465-27-0

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid

Cat. No.: B13733648
CAS No.: 465-27-0
M. Wt: 318.4 g/mol
InChI Key: KRWZVKRKTWCYPR-UHFFFAOYSA-N
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Description

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid is an organic compound with a complex structure. It belongs to the class of cyclopentane carboxylic acids, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the carboxylic acid group, and the attachment of the ethoxycarbonyl and methylphenyl groups. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane carboxylic acids: Compounds with similar cyclopentane ring structures and carboxylic acid groups.

    Ethoxycarbonyl derivatives: Compounds with ethoxycarbonyl functional groups attached to various molecular backbones.

    Methylphenyl derivatives: Compounds containing methylphenyl groups, which contribute to their chemical properties.

Uniqueness

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

465-27-0

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C19H26O4/c1-12-6-8-14(9-7-12)13(2)23-17(22)19(5)11-10-15(16(20)21)18(19,3)4/h6-9,13,15H,10-11H2,1-5H3,(H,20,21)

InChI Key

KRWZVKRKTWCYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C

Origin of Product

United States

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